![molecular formula C11H8BrN3O2S B2805437 5-[(2-bromoanilino)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione CAS No. 349486-67-5](/img/structure/B2805437.png)
5-[(2-bromoanilino)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
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Overview
Description
Scientific Research Applications
Synthesis and Antimicrobial Activity
Studies have explored the synthesis of various pyrimidine derivatives, including 5-[(2-bromoanilino)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione, and their antimicrobial activities. For instance, Nigam, Saharia, and Sharma (1981) synthesized dihydro-2-thioxo-4,6 (1H, 5H)-pyrimidinediones and found them to exhibit considerable activity against a number of micro-organisms (Nigam, Saharia, & Sharma, 1981). Similarly, Vijaya Laxmi, Suresh Kuarm, and Rajitha (2012) synthesized pyrimidine-2,4,6(1H,3H,5H)-triones and dihydro-2-thioxopyrimidine-4,6(1H,5H)-dione derivatives, evaluating their antibacterial activity against various microorganisms (Vijaya Laxmi, Suresh Kuarm, & Rajitha, 2012).
Synthesis and Characterization
Several studies focus on the synthesis and characterization of pyrimidine derivatives. For example, Altowyan et al. (2019) worked on the synthesis and characterization of a novel pyrimidine derivative, detailing its structure through various analytical methods (Altowyan et al., 2019). Asiri and Khan (2010) also synthesized a compound structurally similar to this compound and confirmed its structure through elemental analysis, IR, 1H-NMR, 13C-NMR, and EI-MS spectral analysis (Asiri & Khan, 2010).
Novel Synthesis Approaches
Researchers have explored new methods for synthesizing pyrimidine derivatives. Rahimizadeh, Nikpour, and Bakavoli (2007) described a new route to pyrimido[4,5-e][1,3,4]thiadiazine derivatives, involving the treatment of 5-bromo-2,4-dichloro-6-methylpyrimidine with methylhydrazine (Rahimizadeh, Nikpour, & Bakavoli, 2007). Dhorajiya and Dholakiya (2013) developed a green and efficient method for synthesizing 5-[(arylamino)methylide]-2-thioxodihydropyrimidine-4,6-(1H,5H)-dione derivatives in water (Dhorajiya & Dholakiya, 2013).
Safety and Hazards
properties
IUPAC Name |
5-[(2-bromophenyl)iminomethyl]-6-hydroxy-2-sulfanylidene-1H-pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrN3O2S/c12-7-3-1-2-4-8(7)13-5-6-9(16)14-11(18)15-10(6)17/h1-5H,(H3,14,15,16,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVWSQFRZUBHAJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N=CC2=C(NC(=S)NC2=O)O)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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